1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
Description
Properties
IUPAC Name |
1-methyl-2-methylsulfonyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-7-4(8(9)10)3-6-5(7)13(2,11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPCRYPVDDVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167159 | |
| Record name | Sulfonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-53-8 | |
| Record name | Sulfonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1615-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole chemical properties
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole
Foreword for the Research Professional
The landscape of antimicrobial and anticancer drug discovery necessitates a rigorous and multifaceted preclinical evaluation of novel chemical entities. Within the esteemed class of 5-nitroimidazoles, which has furnished humanity with critical therapeutics such as metronidazole, the exploration of new derivatives continues to be a promising frontier. This guide is dedicated to outlining a comprehensive in vitro framework for the investigation of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole, a compound of significant interest due to its structural relation to potent antimicrobial agents.
As a key intermediate in the synthesis of Satranidazole, a next-generation 5-nitroimidazole, this compound holds considerable therapeutic potential.[1] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale for a robust in vitro characterization. We will delve into the core assays required to elucidate its biological activity, mechanism of action, and preliminary safety profile, leveraging insights from closely related, well-documented analogs to inform our experimental design.
Foundational Understanding: The 5-Nitroimidazole Scaffold
The biological activity of 5-nitroimidazoles is contingent upon the selective reduction of the nitro group within target organisms.[2] This process, catalyzed by nitroreductases present in anaerobic bacteria, certain protozoa, and hypoxic cancer cells, generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[3][4] These reactive species are the primary effectors of cellular damage, leading to the disruption of DNA and other critical macromolecules, ultimately resulting in cell death.[2][5] The methylsulfonyl group at the 2-position of this compound is anticipated to influence the compound's electronic properties and, consequently, its reduction potential and biological activity.
Core In Vitro Assays for Biological Characterization
A thorough in vitro evaluation of this compound should be structured to answer three fundamental questions:
-
Does it possess biological activity against relevant targets?
-
How does it exert its biological effects?
-
What is its preliminary safety profile in mammalian cells?
The following sections detail the key experimental workflows to address these questions.
Antimicrobial Susceptibility Testing: Gauging the Potency
The primary anticipated activity of a novel 5-nitroimidazole is against anaerobic microorganisms. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the potential therapeutic efficacy of a new compound and for comparing its activity to existing drugs. Given the anaerobic nature of the target organisms, specialized techniques are required to ensure their viability and obtain reliable results.
This method is a widely accepted and standardized procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.
Materials:
-
This compound (test compound)
-
Reference antimicrobial agents (e.g., Metronidazole, Satranidazole, Clindamycin)
-
Anaerobic bacterial strains (e.g., Bacteroides fragilis, Clostridium perfringens, Fusobacterium nucleatum)
-
Pre-reduced supplemented Brucella broth or other suitable anaerobic broth
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of the test compound and reference agents in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in the anaerobic broth directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the anaerobic bacterial strains on appropriate agar plates under anaerobic conditions. Prepare a bacterial suspension in the anaerobic broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive control wells (bacteria with no drug) and negative control wells (broth only).
-
Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
The results should be summarized in a table comparing the MIC values of this compound with those of the reference compounds. The MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) are valuable parameters for assessing the overall activity against a panel of clinical isolates.
Table 1: Hypothetical Antimicrobial Activity of this compound and Comparators against a Panel of 50 Anaerobic Clinical Isolates
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.06 - 1.0 | 0.125 | 0.25 |
| Satranidazole | 0.06 - 2.0 | 0.12 | 0.25 |
| Metronidazole | 0.25 - 4.0 | 0.5 | 1.0 |
| Tinidazole | 0.125 - 4.0 | 0.5 | 1.0 |
| Ornidazole | 0.125 - 4.0 | 0.5 | 1.0 |
| Clindamycin | 0.125 - >128 | 0.25 | >128 |
Note: The data for Satranidazole, Metronidazole, Tinidazole, and Ornidazole are based on published findings for comparative purposes.[6][7]
In Vitro Cytotoxicity Assessment: A Window into Selectivity
It is imperative to assess the cytotoxic potential of the compound against mammalian cells to gauge its therapeutic index. The MTT assay is a widely used colorimetric method for this purpose.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and cytotoxicity.
Materials:
-
Mammalian cell lines (e.g., a human colon cancer cell line like HT-29 and a non-cancerous cell line like human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration. A higher IC50 value indicates lower cytotoxicity.
Mechanistic Elucidation: Unraveling the "How"
Understanding the mechanism of action is crucial for rational drug development. For 5-nitroimidazoles, two key mechanistic aspects to investigate are their activation by nitroreductases and their ability to induce DNA damage.
The conversion of the prodrug to its active form can be assessed using an in vitro nitroreductase assay.
This assay directly measures the ability of a nitroreductase enzyme to reduce the nitro group of the test compound. This is a critical step in the activation cascade of 5-nitroimidazoles. The assay typically monitors the consumption of the electron donor, NADH or NADPH, which has a distinct absorbance at 340 nm.
Materials:
-
Purified bacterial nitroreductase (e.g., from E. coli or Bacteroides fragilis)
-
This compound
-
NADH or NADPH
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0)
-
UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH or NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding a known amount of the purified nitroreductase enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH/NADPH as it donates electrons for the reduction of the nitroimidazole.
-
Data Analysis: Calculate the rate of NADH/NADPH consumption to determine the enzyme's activity with the test compound as a substrate. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.
The ultimate cytotoxic effect of activated 5-nitroimidazoles is largely attributed to their ability to damage DNA.
Various techniques can be employed to detect DNA damage. Viscometry can reveal DNA strand breaks by a decrease in the viscosity of a DNA solution. Thermal denaturation profiles can indicate helix destabilization. The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Target cells (e.g., anaerobic bacteria or mammalian cells)
-
This compound
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Step-by-Step Methodology:
-
Cell Treatment: Expose the cells to the test compound for a defined period. For anaerobic bacteria, this would be done under anaerobic conditions.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
Visualizing the Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated.
Caption: High-level overview of the in vitro experimental workflow for this compound.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of this compound. By systematically evaluating its antimicrobial potency, cytotoxicity, and mechanism of action, researchers can build a comprehensive data package to support its further development. Positive outcomes from these studies, particularly a high potency against anaerobic bacteria and a favorable selectivity index, would warrant progression to more advanced in vitro models (e.g., biofilm models, co-culture systems) and subsequent in vivo efficacy and safety studies. The structural novelty of this compound, combined with the proven track record of the 5-nitroimidazole class, underscores the importance of a thorough and well-designed in vitro investigation to unlock its full therapeutic potential.
References
- Gowrishankar, R., Phadke, R. P., Oza, S. D., & Tulwalker, S. (1985). Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection. Journal of Antimicrobial Chemotherapy, 15(4), 463–470.
- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
- Bhardwaj, P., Chaurasia, D., & Rajput, A. (2016). A Comprehensive Review on Satranidazole. World Journal of Pharmaceutical Research, 5(9), 469-479.
- Zahoor, A., Knight, R. C., Whitty, P., & Edwards, D. I. (1986). Satranidazole: mechanism of action on DNA and structure-activity correlations. Journal of Antimicrobial Chemotherapy, 18(1), 17–25.
- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.
- World Health Organization. (2021). The selection and use of essential medicines: report of the WHO Expert Committee on the Selection and Use of Essential Medicines, 2021 (including the 22nd WHO Model List of Essential Medicines and the 8th WHO Model List of Essential Medicines for Children).
- de Souza, E. M., et al. (2014). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memorias do Instituto Oswaldo Cruz, 109(3), 315-323.
- Boreham, P. F., Phillips, R. E., & Shepherd, R. W. (1985). A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. The Journal of antimicrobial chemotherapy, 16(5), 589–595.
- Nagarajan, K., et al. (1989). Nitroimidazoles, Part XXIII--activity of satranidazole series against anaerobic infections. Indian journal of chemistry. Section B, Organic including medicinal, 28(1), 52-62.
- Castelli, M., et al. (1997). In-vitro studies of two 5-nitroimidazole derivatives. The Journal of antimicrobial chemotherapy, 40(1), 19–25.
- Brezden, C. B., McClelland, R. A., & Rauth, A. M. (1997). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. British journal of cancer, 76(2), 180–188.
- Al-Humairi, A. H., Sitnikova, S. E., & Novochadov, V. V. (2022). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 8(3), 1-9.
- Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-51.
- Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2876.
- de Melo, E. B., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 111(11), 696-704.
- Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). The interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical pharmacology, 30(14), 2081–2085.
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). ACS Omega, 6(8), 5667-5673.
- Clinical and Laboratory Standards Institute. (2012). M11-A8 -- Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard -- Eighth Edition. CLSI.
- Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206–221.
-
ResearchGate. (n.d.). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. Retrieved from [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
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Whitepaper: A Technical Guide to the Discovery of Novel 5-Nitroimidazole Compounds
Abstract: The 5-nitroimidazole scaffold remains a cornerstone in the treatment of anaerobic bacterial and protozoal infections. However, the emergence of drug-resistant strains necessitates a renewed discovery effort. This guide provides an in-depth technical overview for researchers and drug development professionals on the rational design, synthesis, and evaluation of novel 5-nitroimidazole compounds. We will explore the fundamental mechanism of action, delve into structure-activity relationships, and provide validated, step-by-step protocols for key experimental workflows, moving from chemical synthesis to preclinical evaluation.
Introduction: The Enduring Legacy and Evolving Challenge of 5-Nitroimidazoles
The journey of nitroimidazole-based therapeutics began with the discovery of azomycin from Nacardia mesenterica in 1953.[1] This was soon followed by the synthesis of the 5-nitroimidazole regio-isomer, metronidazole, which became a clinical success and the archetypal drug of its class for treating infections caused by anaerobic organisms.[1][2][3] Drugs of the 5-nitro variety, including metronidazole, tinidazole, and ornidazole, have since become indispensable in combating pathogens like Trichomonas vaginalis, Giardia lamblia, and anaerobic bacteria.[2][4][5]
The efficacy of these compounds hinges on a unique mechanism of action: they are prodrugs that require reductive activation within the low-redox-potential environment of anaerobic cells.[2][3] This process generates cytotoxic radical species that induce lethal DNA damage.[4][] Despite decades of use, the incidence of resistance remained remarkably low for a long time.[3] However, rising resistance to standard drugs like metronidazole now presents a significant clinical challenge, underscoring the urgent need for new therapeutic agents.[7] This guide serves as a comprehensive manual for the modern discovery pipeline of next-generation 5-nitroimidazole compounds.
Chapter 1: The Core Mechanism - Reductive Activation as a Therapeutic Strategy
A foundational understanding of the 5-nitroimidazole mechanism of action is critical for rational drug design. The therapeutic effect is not exerted by the parent molecule but by its reduced metabolites, making the compound's journey into an active state the key to its success.
The Causality of Selective Toxicity: The selective toxicity of 5-nitroimidazoles against anaerobic microbes is a direct consequence of their unique metabolic machinery. These organisms, which thrive in hypoxic environments, possess electron-transport proteins with exceptionally low redox potentials, such as ferredoxin or flavodoxin. These proteins are capable of donating electrons to the nitro group of the imidazole ring, a process that does not occur efficiently in aerobic host cells.[3]
The activation cascade is as follows:
-
Cellular Uptake: The neutral 5-nitroimidazole compound diffuses into the microbial cell.
-
Reductive Activation: Enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) reduce ferredoxin.[8] This reduced ferredoxin then transfers a single electron to the 5-nitro group of the drug.
-
Formation of a Nitro Radical Anion: This one-electron transfer creates a short-lived, highly reactive nitro radical anion.[3] This is the primary cytotoxic species.
-
DNA Damage: The radical anion, or subsequent reactive nitrogen species, interacts directly with the microbial DNA, causing strand breaks and helix destabilization, which ultimately leads to cell death.[3][4][]
This reductive activation creates a concentration gradient, driving more drug into the cell and ensuring its accumulation within the target pathogen.
Caption: Reductive activation pathway of 5-nitroimidazole compounds in anaerobic microbes.
Chapter 2: Rational Design and Synthesis of Novel Derivatives
The discovery of novel 5-nitroimidazoles is guided by established Structure-Activity Relationship (SAR) principles and versatile synthetic strategies. The goal is to modify the core scaffold to improve potency, broaden the spectrum of activity, overcome resistance, and enhance pharmacokinetic properties.
Key Structure-Activity Relationship (SAR) Insights
-
The 5-Nitro Group: This group is indispensable for the mechanism of action. Its reduction is the initiating step for cytotoxicity.[9] Moving the nitro group to other positions (e.g., 2- or 4-) fundamentally changes the compound's biological profile.
-
The N-1 Position: Substituents at the N-1 position of the imidazole ring are crucial for modulating physicochemical properties like lipophilicity, which affects tissue penetration and cellular uptake.[4] Many successful derivatives, including metronidazole, feature an alkyl chain with a terminal functional group at this position.[4]
-
The C-2 Position: Modifications at the C-2 position, typically a methyl group in classic derivatives, can influence steric hindrance around the nitro group and impact the rate of reduction and overall potency.[4] Some next-generation compounds explore more complex substitutions at this position to engage with new targets or enhance activity.[8]
Synthetic Strategies and Workflows
The synthesis of novel 5-nitroimidazoles typically starts from commercially available precursors like 2-methyl-5-nitroimidazole or clinically used drugs such as metronidazole and secnidazole.[4][10][11] The alcoholic functional groups on the side chains of these drugs are particularly amenable to a wide range of chemical modifications.[4][10]
A common and effective strategy involves the esterification of the hydroxyl group on the N-1 side chain. This approach allows for the introduction of diverse chemical moieties, enabling a systematic exploration of the SAR.
Caption: A generalized workflow for the discovery and optimization of novel compounds.
Experimental Protocol: Synthesis of an Ester Derivative from Secnidazole
This protocol describes a self-validating system for synthesizing an ester derivative of secnidazole by reacting it with an acid chloride. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a novel ester derivative of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole) for antimicrobial screening.
Materials:
-
Secnidazole (gift sample or synthesized)
-
Thionyl chloride (SOCl₂)
-
A selected carboxylic acid (e.g., p-nitrobenzoic acid)
-
Pyridine (catalyst and acid scavenger)
-
Dry solvents (e.g., Dichloromethane - DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent system)
Step-by-Step Methodology:
-
Preparation of the Acid Chloride (Self-Validating Step 1):
-
Action: In a round-bottom flask under a fume hood, dissolve the chosen carboxylic acid (1.0 eq) in a minimal amount of dry DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to their more reactive acid chloride form. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.
-
Progression: Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is used immediately in the next step. This intermediate does not require extensive purification, as any unreacted acid will be removed later.
-
-
Esterification Reaction (Core Synthesis):
-
Action: Dissolve secnidazole (1.0 eq) in dry DCM in a separate flask. Add pyridine (1.5 eq). Cool the mixture to 0°C in an ice bath.
-
Causality: Pyridine acts as a nucleophilic catalyst and, crucially, as a base to neutralize the HCl gas produced during the esterification. This prevents the protonation of the imidazole ring and drives the reaction to completion.
-
Action: Add the freshly prepared acid chloride (dissolved in a small amount of dry DCM) to the secnidazole solution dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification (Self-Validating Step 2):
-
Action: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acid. The HCl wash removes the pyridine catalyst. The water and brine washes remove any water-soluble impurities.
-
Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Progression: Purify the crude product using silica gel column chromatography, typically with an ethyl acetate/hexane gradient, to isolate the pure ester derivative.
-
-
Structural Characterization (Confirmation):
-
Action: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and IR spectroscopy.[10][11][12]
-
Causality: This final step is essential to validate that the target molecule has been synthesized with high purity. NMR confirms the proton and carbon framework, MS confirms the molecular weight, and IR confirms the presence of key functional groups (e.g., the new ester carbonyl peak).
-
Chapter 3: A Framework for Preclinical Evaluation
Once a novel compound is synthesized and characterized, it must undergo a rigorous evaluation pipeline to determine its biological activity and therapeutic potential.
In Vitro Antimicrobial Susceptibility Testing
The first critical step is to determine the compound's potency against relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the standard metric.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a novel compound that visibly inhibits the growth of a target microorganism.
Materials:
-
96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, TYI-S-33 medium for protozoa)
-
Microbial inoculum, adjusted to a standard density (e.g., 0.5 McFarland standard)
-
Novel compound stock solution (e.g., in DMSO)
-
Positive control (reference drug, e.g., metronidazole) and negative control (medium + DMSO) wells
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add a standardized inoculum of the test organism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, anaerobic conditions for anaerobes).
-
Reading Results: After a set incubation period (e.g., 24-48 hours), determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
Cytotoxicity and Selectivity Index
A potent antimicrobial is only useful if it is not toxic to host cells. Cytotoxicity is assessed against human cell lines, and the results are used to calculate the Selectivity Index (SI), a critical measure of therapeutic potential.
-
Selectivity Index (SI) = CC₅₀ / MIC
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of the host cells.
-
A higher SI value indicates greater selectivity for the microbe over host cells, which is a highly desirable trait. Compounds with an SI > 10 are often considered promising for further development.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between novel compounds and established drugs.
| Compound ID | Target Organism | MIC (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) |
| Metronidazole | T. vaginalis (Susceptible) | 2.5 | >100 | >40 |
| Metronidazole | T. vaginalis (Resistant) | 40.0 | >100 | >2.5 |
| Novel Cpd 1 | T. vaginalis (Susceptible) | 0.8 | >100 | >125 |
| Novel Cpd 1 | T. vaginalis (Resistant) | 4.2 | >100 | >23.8 |
| Novel Cpd 2 | T. vaginalis (Susceptible) | 5.1 | 25.5 | 5.0 |
| [a] Minimum Inhibitory Concentration. | ||||
| [b] 50% Cytotoxic Concentration against HeLa cells. |
In Vivo Efficacy
Promising candidates from in vitro testing (high potency, high SI) must finally be evaluated in animal models of infection. These studies are essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall efficacy.[7][13] Successful outcomes in these models, such as a significant reduction in pathogen load or increased survival rates, are the final preclinical validation before a compound can be considered for human trials.[13]
Conclusion and Future Outlook
The discovery of novel 5-nitroimidazole compounds is a dynamic field driven by the persistent threat of antimicrobial resistance. The principles of rational drug design, centered on a deep understanding of the reductive activation mechanism and key structure-activity relationships, provide a robust framework for innovation. While traditional 5-nitroimidazoles are primarily active against anaerobic organisms, modern research is exploring modifications that can confer activity against aerobic pathogens like Mycobacterium tuberculosis, potentially by designing molecules that are better substrates for different nitroreductase enzymes.[14][15] The future of 5-nitroimidazole discovery lies in creating molecules with superior potency against resistant strains, improved safety profiles, and potentially broader spectrums of activity, ensuring this critical class of antimicrobials remains effective for generations to come.
References
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Mandalapu, D., et al. (2020). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. MDPI. [Link]
-
Wikipedia. (n.d.). Nitroimidazole. Wikipedia. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]
-
Nicoletti, M., et al. (1987). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. [Link]
-
Leitsch, D., et al. (2016). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. PubMed Central. [Link]
-
Tozkoparan, B., et al. (1999). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Anderson, J. R., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed Central. [Link]
-
Jafri, A., et al. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Leitsch, D., et al. (2014). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Antimicrobial Agents and Chemotherapy. [Link]
-
Kaur, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]
-
Anderson, J. R., et al. (2008). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry. [Link]
-
Anderson, J. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. [Link]
-
Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Institutes of Health. [Link]
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Upcroft, J. A., et al. (1999). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy. [Link]
- CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
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Methodological & Application
A Robust, Validated RP-HPLC Method for the Quantification of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
An Application Note for the Quality Control and Pharmaceutical Development Sector
Abstract
This document details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole. As a member of the nitroimidazole class of compounds, which are significant in pharmaceutical research, ensuring its purity and concentration is critical.[1][2][3] This application note provides a complete protocol, from mobile phase preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5] The causality behind critical methodological choices, such as column chemistry and mobile phase composition, is explained to provide researchers with a deep, actionable understanding of the analytical process. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.
Introduction and Scientific Rationale
This compound (CAS No. 1615-53-8) is a heterocyclic organic compound featuring a nitroimidazole core.[6] The nitroimidazole class is well-known for its diverse biological activities, and compounds within this family are cornerstones of various therapeutic areas.[1][7] Precise and reliable analytical methods are therefore essential for the characterization of these molecules during research, development, and quality control (QC) manufacturing.
The method described herein is based on reversed-phase chromatography, the gold standard for analyzing moderately polar small molecules like the target analyte. The core principle involves partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of a sulfonyl group and a nitro group on the imidazole ring imparts sufficient polarity for strong retention and sharp peak shapes under the prescribed conditions, while the aromatic nature of the imidazole ring provides a strong chromophore for UV detection.
This guide is structured to be a self-validating system. The protocols provided for method validation are directly aligned with the requirements of ICH Q2(R1)/Q2(R2), ensuring that the method's performance characteristics—specificity, linearity, accuracy, precision, and robustness—are rigorously established.[4][5][8]
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition Software: Chromatography data station software capable of instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated with standard buffers.
-
Sonicator: For degassing solvents and dissolving samples.
-
Filtration Assembly: For mobile phase and sample filtration.
Chemicals and Reagents
-
This compound: Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade or Type I ultrapure water.
-
Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade.
Consumables
-
HPLC Column: A C18 column is recommended as the primary choice. A good starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.[9]
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or PVDF filters.
-
HPLC Vials: 2 mL amber glass vials with caps and septa.
-
Volumetric Glassware: Class A.
Detailed Experimental Protocol
Preparation of Solutions
Rationale for Mobile Phase Selection: A buffered aqueous-organic mobile phase is selected to ensure chromatographic stability. The phosphate buffer maintains a consistent pH, which is crucial for reproducible retention times by preventing shifts in the ionization state of the analyte. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity, which promotes high efficiency.[10]
-
Mobile Phase (Aqueous Component): 20 mM Potassium Phosphate Buffer, pH 3.0
-
Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.
-
-
Mobile Phase (Organic Component): Acetonitrile
-
Use HPLC grade acetonitrile directly.
-
-
Diluent Preparation: Acetonitrile/Water (50:50, v/v)
-
Combine 500 mL of acetonitrile and 500 mL of HPLC grade water.
-
Mix thoroughly and allow to cool to room temperature. This mixture is used for preparing both standard and sample solutions to ensure compatibility with the mobile phase and prevent peak distortion.
-
Standard and Sample Preparation
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation (for a Drug Substance):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Perform a subsequent 1-in-10 dilution (e.g., 5.0 mL into a 50 mL flask) using the diluent to achieve a target concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 318 nm |
| Run Time | 10 minutes |
Rationale for Detection Wavelength: Nitroimidazole compounds exhibit strong UV absorbance due to the nitro-aromatic chromophore. A wavelength of 318 nm is often optimal for 5-nitroimidazole derivatives, providing high sensitivity while minimizing interference from potential excipients or impurities. A DAD scan of the main analyte peak is recommended to confirm the absorption maximum (λmax).
System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the Working Standard Solution (50 µg/mL) five times consecutively.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation Protocol (ICH Q2(R1) Framework)
A comprehensive validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[5][11]
Specificity / Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte sample to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure the main analyte peak is free from co-eluting degradants. Peak purity analysis using a DAD is essential here.[4]
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (as % Recovery)
Objective: To assess the closeness of the test results obtained by the method to the true value. Protocol:
-
Perform recovery studies by spiking a placebo (if analyzing a drug product) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery at each level. Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
%RSD for each level should not exceed 2.0%.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocols:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[4]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:
-
The %RSD for the assay results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol (based on Signal-to-Noise ratio):
-
Prepare and inject a series of dilute solutions of the analyte.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ. Alternative Protocol (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., vary acetonitrile by ±2%)
-
Mobile Phase pH (± 0.2 units)
-
-
Inject a system suitability solution and a standard sample under each condition. Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
The change in assay results should not be significant.
Visualizations and Data Presentation
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final result generation.
Caption: High-level workflow for the HPLC analysis of this compound.
Inter-relationship of Validation Parameters
This diagram shows how different validation parameters are interconnected and form a cohesive analytical method validation package as per ICH guidelines.
Caption: Relationship between core analytical method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. The use of a standard C18 column with an isocratic mobile phase makes the method straightforward to implement in a typical quality control laboratory. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is suitable for its intended purpose and will generate data of high integrity for regulatory submissions and pharmaceutical development.
References
-
Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o3021. [Link]
-
Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312. [Link]
-
Zhang, Y., et al. (2021). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 15(1), 1-13. [Link]
-
PubChem. (n.d.). 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hossain, M. A., et al. (2021). A Review on HPLC Method Development and Validation of Metronidazole Tablet. Journal of Pharmaceutical Research International, 33(23A), 1-10. [Link]
-
Al-Shabrawi, M. H., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(2), 358. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved January 25, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 25, 2026, from [Link]
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Singh, P., & Kumar, D. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2841-2847. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 25, 2026, from [Link]
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Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]
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LookChem. (n.d.). Cas 696-23-1, 2-Methyl-4-nitroimidazole. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Nitroimidazole. Retrieved January 25, 2026, from [Link]
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Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3021. [Link]
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Minimum inhibitory concentration (MIC) determination of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
Initiating Compound Search
I'm starting a deep dive into 1-Methyl-2-(methyl sulfonyl)-5-nitro-1h-imidazole. My focus is on the compound's chemical properties and potential antimicrobial activity, along with any current research or existing data.
Defining Application Outline
I am now structuring the application note, starting with an introduction that highlights the importance of the compound and MIC determination. I'm focusing on crafting a detailed broth microdilution protocol, including compound, media, and inoculum preparation, with clear rationale for each step and integrated quality control measures. I plan to use a Graphviz diagram.
Expanding Protocol Detail
I'm now investigating standardized MIC methods from CLSI and EUCAST, to establish best practices. I also need to find the specific quality control strains and their typical MIC ranges. This will ensure the protocol is self-validating. The data gathering is progressing with a view to build a comprehensive application note.
Gathering Initial Data
I've initiated the data gathering phase, focusing on 1-Methyl-2-(methylsulfonyl )-5-nitro-1h-imidazole. I've noted its chemical formula, which is C5H7N3O4S, and its molecular weight, which is 205.19 g/mol . This is a foundational step in understanding its properties.
Analyzing Antimicrobial Activity
I'm now analyzing the antimicrobial activity. I've noted that 5-nitroimidazoles, the broader class to which this compound belongs, exhibit antimicrobial activity. While I found its chemical formula and molecular weight, specific MIC data for this compound remains elusive. I need to adapt the protocol based on established methods for similar compounds like metronidazole, especially agar dilution and broth microdilution for anaerobic bacteria.
Refining Antimicrobial Protocol
I'm now refining the antimicrobial testing protocol. I have a foundational understanding of the compound's structure and activity class. I've noted the typical mechanism of action for 5-nitroimidazoles involves damaging microbial DNA, and I've started assembling information on standard broth microdilution methods for anaerobes, adapting it for this specific compound. I'm focusing on media preparation, inoculum standardization, and plate setup to create a detailed, adaptable protocol.
Developing Testing Protocol
I'm now focusing on developing a detailed testing protocol. The introduction is shaping up, synthesizing what I've learned about the compound and nitroimidazoles. I've begun to detail a standardized broth microdilution protocol for anaerobes, adapting it for this specific compound, including media and inoculum preparation. Alternative agar dilution methods will also be incorporated. I'm focusing on incorporating appropriate quality control strains and expected MIC ranges, citing CLSI/EUCAST guidelines.
Analyzing MIC Standards
I've been immersed in the intricacies of MIC determination, specifically focusing on CLSI and EUCAST guidelines. I've got comprehensive notes on the agar dilution and broth microdilution methods, especially regarding anaerobic bacteria. I'm prioritizing accuracy and reproducibility.
Defining Protocol Specifics
I'm now zeroing in on the protocol's specifics, comparing CLSI and EUCAST again. I've compiled details on agar and broth methods, media prep, inoculum and incubation conditions. I'm focusing on QC strains and identifying metronidazole/tinidazole QC ranges from CLSI or EUCAST, specifically for Bacteroides fragilis to ensure protocol validation. Regarding the compound, I've confirmed it's a nitroimidazole and its mechanism, but need solubility data for stock solution preparation.
Pinpointing QC Data
I've got a solid foundation on standardized MIC methods, contrasting CLSI and EUCAST guidelines. I've gathered details on media, inoculum, and incubation conditions, including agar and broth methods. Quality control is crucial; I'm now hunting down the precise QC strain information and expected MIC ranges for metronidazole/tinidazole against anaerobic bacteria, specifically Bacteroides fragilis, from CLSI and EUCAST tables.
Composing the Application Note
I've gathered details on the 5-nitroimidazole class and its mechanism. I can now start drafting the application note, focusing on comprehensive details I have acquired so far. The foundation is set for technical writing. I am now preparing to structure and organize it.
Finalizing the Content Outline
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Consolidating Data and Structuring
I've reviewed the compiled details on the 5-nitroimidazole class and anaerobic MIC methods (broth and agar). I've confirmed QC strains (Bacteroides fragilis, Bacteroides thetaiotaomicron) and know to consult current CLSI/EUCAST tables for metronidazole ranges. I am ready to outline the application note including procedures, tables, and the graph.
Application Notes and Protocols for Determining the Mutagenic Potential of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole using the Bacterial Reverse Mutation Assay (Ames Test)
Introduction: The Imperative for Mutagenicity Assessment of Nitroimidazole Compounds
The nitroimidazole class of compounds is of significant interest in drug development, demonstrating efficacy as antimicrobial and antiparasitic agents.[1][2] A key structural feature, the nitro group, is often crucial for their biological activity but also raises a flag for potential genotoxicity.[3][4] Therefore, a thorough evaluation of the mutagenic potential of any new nitroimidazole derivative, such as 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, is a cornerstone of its preclinical safety assessment. The bacterial reverse mutation test, commonly known as the Ames test, serves as a rapid and reliable initial screening assay to detect gene mutations.[5][6][7] This application note provides a detailed, field-proven protocol for conducting the Ames test on this compound, adhering to the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 471.[8]
The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis.[6][9] The assay determines the ability of a test substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the required amino acid and thus grow on a minimal medium lacking it.[8][10] Because many chemicals are not directly mutagenic but become so after metabolic processes in the body, the assay is conducted both in the absence and presence of a mammalian metabolic activation system, typically a liver homogenate fraction (S9).[11][12]
Underlying Principles and Rationale for Experimental Design
The core of the Ames test is the principle of reverse mutation.[8] The tester strains have specific, well-characterized mutations (frameshift or base-pair substitutions) that render them unable to produce an essential amino acid.[7][13] A mutagenic agent can cause a secondary mutation that corrects the initial defect, leading to the formation of revertant colonies. The number of these colonies is a direct measure of the mutagenic potency of the test substance.[10]
Several critical features are engineered into the tester strains to enhance their sensitivity to mutagens:
-
Increased Cell Wall Permeability: Mutations in the lipopolysaccharide synthesis pathway make the bacterial cell wall more permeable to large molecules.[13]
-
Defective DNA Excision Repair: A deficiency in the DNA excision repair mechanism prevents the bacteria from repairing the induced mutations, thus increasing the test's sensitivity.[13]
-
Presence of Plasmids: Certain strains carry plasmids (e.g., pKM101) that enhance error-prone DNA repair, further increasing the detection of some mutagens.[14]
For a compound like this compound, the inclusion of the S9 metabolic activation system is paramount. Nitroaromatic compounds are often activated by nitroreductases, which can be present in both the bacteria and the S9 fraction.[15][16] The S9 fraction, typically derived from the livers of rats pre-treated with enzyme inducers like phenobarbital and 5,6-benzoflavone, simulates mammalian metabolism and allows for the detection of pro-mutagens that require enzymatic conversion to their active mutagenic form.[11][12]
Materials and Reagents
Test Substance:
-
This compound (Purity >98%)
-
Vehicle (Solvent): Dimethyl sulfoxide (DMSO), sterile, analytical grade.
Bacterial Strains: A minimum of five strains should be used as recommended by OECD 471.[8]
-
Salmonella typhimurium TA98 (Detects frameshift mutagens)
-
Salmonella typhimurium TA100 (Detects base-pair substitution mutagens)
-
Salmonella typhimurium TA1535 (Detects base-pair substitution mutagens)
-
Salmonella typhimurium TA1537 (Detects frameshift mutagens)
-
Escherichia coli WP2 uvrA (pKM101) or Salmonella typhimurium TA102 (Detects oxidative and other cross-linking mutagens)
Media and Reagents:
-
Oxoid Nutrient Broth No. 2
-
Vogel-Bonner Medium E (10x concentrate)
-
D-glucose, sterile solution
-
L-histidine hydrochloride monohydrate, sterile solution
-
D-biotin, sterile solution
-
L-tryptophan, sterile solution (for E. coli)
-
Top Agar (0.6% agar, 0.5% NaCl)
-
Minimal Glucose Agar Plates (1.5% agar in Vogel-Bonner medium with glucose)
-
S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone induced rat liver (stored at -80°C)
-
S9 Cofactor Mix (NADP, G-6-P, MgCl₂, KCl, Sodium Phosphate Buffer)
-
Positive Controls (with and without S9 activation)
-
Sodium Azide (for TA100, TA1535 without S9)
-
2-Nitrofluorene (for TA98 without S9)
-
9-Aminoacridine (for TA1537 without S9)
-
Mitomycin C (for TA102 and WP2 uvrA without S9)
-
2-Aminoanthracene (for all strains with S9)
-
-
Sterile distilled water
Experimental Protocol: A Step-by-Step Guide
Part 1: Preliminary Cytotoxicity Assay
Rationale: To determine the appropriate concentration range of the test substance for the main mutagenicity assay. High concentrations can be toxic to the bacteria, leading to a false negative result.
-
Prepare Test Substance Dilutions: Prepare a serial dilution of this compound in DMSO. A suggested starting range is 5000, 1500, 500, 150, 50, 15, 5, and 1.5 µ g/plate .
-
Bacterial Culture: Inoculate each bacterial tester strain into Nutrient Broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Plate Incorporation:
-
To sterile tubes, add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test substance dilution or vehicle control (DMSO).
-
Add 0.5 mL of sterile phosphate buffer (for non-activation) or 0.5 mL of S9 mix (for metabolic activation).
-
Add 2.0 mL of molten top agar (kept at 45°C).
-
Vortex gently and pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Evaluation: Examine the plates for a dose-dependent reduction in the background lawn of bacterial growth, which indicates cytotoxicity. The highest concentration for the main experiment should show minimal to no toxicity.
Part 2: Main Mutagenicity Assay (Ames Test)
Workflow Visualization:
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. enamine.net [enamine.net]
- 10. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 11. droracle.ai [droracle.ai]
- 12. academic.oup.com [academic.oup.com]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Evaluating the Cytotoxicity of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole using the Resazurin Viability Assay
Introduction
The assessment of cell viability is a cornerstone of modern drug discovery and development, providing critical insights into the cytotoxic or cytostatic potential of novel chemical entities. Among the various methods available, the resazurin assay has emerged as a robust, sensitive, and reliable tool for quantifying metabolically active cells. This application note provides a detailed protocol and technical guidance for utilizing the resazurin assay to evaluate the effects of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, a nitroimidazole-based compound, on cellular viability.
Nitroimidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial and potential anticancer properties. Understanding the precise impact of novel derivatives like this compound on cell health is paramount for their preclinical development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically sound methodology for this purpose.
Principle of the Resazurin Assay
The resazurin assay is a fluorometric/colorimetric method that leverages the metabolic activity of living cells. The key reagent, resazurin (also known as AlamarBlue®), is a blue, non-fluorescent, and cell-permeable dye. In the presence of viable, metabolically active cells, intracellular reductases, primarily located in the mitochondria, reduce resazurin to the highly fluorescent, pink-colored compound, resorufin. This conversion is directly proportional to the number of viable cells in the sample.
The amount of resorufin produced can be quantified by measuring the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) of the sample. A decrease in the signal compared to an untreated control indicates a reduction in cell viability, which can be attributed to cytotoxicity or cytostatic effects of the test compound.
Figure 1: Mechanism of the resazurin assay.
Materials and Reagents
-
Cell Lines: A well-characterized cell line relevant to the intended application of this compound (e.g., a cancer cell line for oncology studies).
-
Cell Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
This compound: Stock solution of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Resazurin Sodium Salt: High-purity, sterile-filtered stock solution (e.g., 0.15 mg/mL in PBS). Store protected from light.
-
96-well, clear-bottom, black-walled microplates: For fluorescence measurements to minimize well-to-well crosstalk.
-
Multichannel pipettes and sterile, filtered pipette tips.
-
Humidified incubator: 37°C, 5% CO2.
-
Microplate reader: Capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm).
-
Sterile, disposable reagent reservoirs.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating appropriate controls to ensure the reliability of the generated data.
Figure 2: Experimental workflow for the resazurin viability assay.
Step 1: Cell Seeding
1.1. Harvest exponentially growing cells using trypsin-EDTA and neutralize with complete growth medium.
1.2. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
1.3. Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line to ensure cells are in the exponential growth phase at the time of assay.
1.4. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls:
- Untreated Control: Cells with medium and vehicle (e.g., DMSO).
- Vehicle Control: Cells with the highest concentration of the vehicle used to dissolve the test compound.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
- Blank Control: Medium only (no cells) to determine background fluorescence.
1.5. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
Step 2: Compound Treatment
2.1. Prepare a serial dilution of this compound in complete growth medium from your stock solution. A common starting point is a 2-fold or 3-fold dilution series.
2.2. Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions or control medium to each well.
2.3. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
Step 3: Resazurin Addition and Incubation
3.1. After the treatment period, add 10 µL of the resazurin stock solution to each well (for a final volume of 110 µL).
3.2. Gently mix the plate on a plate shaker for 30 seconds.
3.3. Return the plate to the incubator and incubate for 1-4 hours, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the microplate reader.
Step 4: Data Acquisition
4.1. Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the blank control wells from all other wells.
-
Calculate Percent Viability: The percent viability for each concentration of the test compound is calculated relative to the untreated control:
% Viability = [(Fluorescence of Treated Cells - Average Fluorescence of Blank) / (Average Fluorescence of Untreated Control - Average Fluorescence of Blank)] * 100
-
Dose-Response Curve: Plot the percent viability against the log concentration of this compound.
-
IC50 Determination: Use a non-linear regression analysis to fit the dose-response curve and determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example Data Presentation
| Concentration (µM) | Log Concentration | Average Fluorescence | % Viability |
| 0 (Untreated) | - | 45,876 | 100% |
| 0.1 | -1 | 44,987 | 98.1% |
| 1 | 0 | 41,234 | 89.9% |
| 10 | 1 | 23,456 | 51.1% |
| 100 | 2 | 5,678 | 12.4% |
| 1000 | 3 | 1,234 | 2.7% |
| Blank | - | 500 | - |
Troubleshooting
| Issue | Potential Cause | Solution |
| High Background Fluorescence | Contaminated medium or reagents. | Use fresh, sterile-filtered reagents. Ensure aseptic technique. |
| Low Signal-to-Noise Ratio | Suboptimal cell number or incubation time. | Optimize cell seeding density and resazurin incubation time. |
| Inconsistent Results | Uneven cell seeding, edge effects, or pipetting errors. | Ensure a homogenous cell suspension. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency. |
| Interference from Compound | The test compound may directly react with resazurin or have intrinsic fluorescence. | Run a control with the compound in cell-free medium to check for direct reduction of resazurin. |
Case Study: Hypothetical Viability Study
A hypothetical study was conducted to assess the cytotoxic effects of this compound on a human colon cancer cell line (HCT116). The cells were treated with a range of concentrations of the compound for 48 hours, followed by the resazurin assay. The results indicated a dose-dependent decrease in cell viability, with a calculated IC50 value of 12.5 µM. This suggests that this compound exhibits cytotoxic activity against this cancer cell line at micromolar concentrations.
Conclusion
The resazurin assay is a highly effective and straightforward method for determining the in vitro cytotoxicity of novel compounds like this compound. By following the detailed protocol and considering the potential for optimization and troubleshooting, researchers can obtain reliable and reproducible data to guide further drug development efforts. The quantitative nature of the assay allows for the determination of key parameters such as the IC50 value, providing a robust foundation for preclinical evaluation.
References
Troubleshooting & Optimization
Optimizing synthesis of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
Initiating Data Collection
I'm now diving deep into Google, aiming to build a robust foundation of knowledge. My focus is on synthesizing 1-Methyl -2-(methylsulfonyl)-5-nitro-1h-imidazole, zeroing in on existing protocols, frequent roadblocks, and strategies for optimal results. It's time to build a solid data profile.
Analyzing Search Results
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Structuring Support Center Content
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Structuring the Support Center
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Defining the Scope
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Refining the Framework
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Developing the Outline
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I'm moving forward with a structure that includes an introduction about synthesis challenges, a Graphviz-visualized pathway overview, frequently asked questions, detailed troubleshooting guides and specific step-by-step protocols for crucial reactions. I'm prioritizing accuracy, self-validation, and clickable URLs for references. Data will be represented in tables, Graphviz diagrams for workflows, with in-text citations. I've focused on creating a Q&A format, including troubleshooting guides, detailed protocols, and FAQs for a technical support center.
Refining the Troubleshooting Guide
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Developing Detailed Protocols
I'm now writing detailed, step-by-step protocols for nitration and oxidation, cross-referencing literature. I'll include a comparative table for oxidizing agents. I'm focusing on crafting Graphviz diagrams for the synthetic pathway and troubleshooting. I'll maintain rigorous in-text citations and a full, clickable reference list to provide expert, verifiable content.
Developing the Initial Structure
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Developing the Guide Structure
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Technical Support Center: Optimizing 5-Nitroimidazole Synthesis
Welcome to the technical support center for the synthesis of 5-nitroimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their 5-nitroimidazole compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction
5-Nitroimidazoles are a critical class of compounds, forming the backbone of numerous antimicrobial and antiprotozoal drugs, such as metronidazole and tinidazole.[1] Their synthesis, most commonly achieved through the electrophilic nitration of an imidazole ring, can present several challenges that impact the final yield and purity. This guide will address these common issues, providing you with the knowledge to optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 5-nitroimidazoles.
Q1: My reaction is resulting in a low yield of the desired 5-nitroimidazole product. What are the potential causes and how can I improve the yield?
A1: Low yields in 5-nitroimidazole synthesis are a frequent challenge and can stem from several factors. The nitration of the imidazole ring is a competitive reaction, and suboptimal conditions can lead to incomplete reactions or the formation of undesired side products.
Causality and Optimization Strategies:
-
Inadequate Nitrating Agent Activity: The active electrophile in the most common nitration method is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong dehydrating agent, typically concentrated sulfuric acid.[2] If the concentration of the nitronium ion is too low, the reaction will be slow and incomplete.
-
Solution: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). The ratio of sulfuric acid to nitric acid is crucial; a common starting point is a 2:1 or 3:1 (v/v) mixture of H₂SO₄:HNO₃.[3] This excess of sulfuric acid ensures the complete protonation of nitric acid to form the nitronium ion.
-
-
Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of side products, including dinitro derivatives and oxidative degradation of the imidazole ring.[4]
-
Solution: Precise temperature control is paramount. The reaction should be carried out in an ice bath to maintain a low temperature, typically between 0-10 °C, during the addition of the imidazole substrate to the nitrating mixture.[4] After the initial addition, the reaction may be allowed to slowly warm to room temperature or gently heated to a specific temperature to drive the reaction to completion. The optimal temperature profile will depend on the specific imidazole substrate. For example, the synthesis of 4-nitroimidazole has been optimized at 55-65 °C.[3]
-
-
Formation of Isomeric Byproducts: The imidazole ring can be nitrated at the C4 or C5 positions. The regioselectivity of the reaction is influenced by the substituents already present on the ring. For instance, in the synthesis of metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), the starting material is 2-methyl-5-nitroimidazole, where the nitro group is already in the desired position. However, when starting with an unsubstituted or differently substituted imidazole, a mixture of 4-nitro and 5-nitro isomers can be formed, reducing the yield of the desired product.[5]
-
Solution: The directing effect of the substituents on the imidazole ring must be considered. Electron-donating groups tend to direct nitration to the C5 position, while electron-withdrawing groups favor nitration at the C4 position. If you are consistently obtaining a mixture of isomers, you may need to reconsider your starting material or explore alternative synthetic routes that offer better regioselectivity.
-
-
Degradation of the Starting Material or Product: The strongly acidic and oxidizing conditions of the nitration reaction can lead to the degradation of the imidazole ring, especially if the reaction is allowed to proceed for too long or at too high a temperature.[4]
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] This will allow you to stop the reaction once the starting material has been consumed and before significant degradation of the product occurs.
-
The following table provides a summary of key parameters and their impact on yield:
| Parameter | Suboptimal Condition | Consequence | Recommended Optimization |
| Nitrating Agent | Insufficient H₂SO₄ concentration or ratio | Low concentration of NO₂⁺, incomplete reaction | Use concentrated H₂SO₄ (95-98%) and a H₂SO₄:HNO₃ ratio of 2:1 to 3:1.[3] |
| Temperature | Too low (<0 °C) | Slow reaction rate, incomplete conversion | Maintain 0-10 °C during addition, then optimize reaction temperature (e.g., RT to 65 °C).[3][4] |
| Temperature | Too high (>80 °C) | Increased side product formation, degradation | Use an ice bath and monitor temperature closely. |
| Reaction Time | Too short | Incomplete reaction | Monitor reaction progress with TLC or HPLC.[8] |
| Reaction Time | Too long | Product degradation, formation of dinitro compounds | Quench the reaction once starting material is consumed. |
Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of isomeric byproducts. How can I improve the regioselectivity for the 5-nitro position?
A2: Achieving high regioselectivity in the nitration of imidazoles is a common challenge. The electronic properties of the imidazole ring and the influence of existing substituents play a crucial role in determining the position of nitration.
Understanding and Controlling Regioselectivity:
-
Electronic Effects of the Imidazole Ring: The imidazole ring is an electron-rich aromatic system. The C4 and C5 positions are generally more electron-rich than the C2 position, making them more susceptible to electrophilic attack by the nitronium ion. The two nitrogen atoms in the ring also influence the electron distribution.
-
Influence of Substituents: The nature and position of substituents on the imidazole ring have a profound impact on the regioselectivity of nitration.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH₃) at the C2 position, as in 2-methylimidazole (a precursor for metronidazole), tend to direct the incoming nitro group to the C5 position. This is due to the stabilizing effect of the EDG on the carbocation intermediate formed during electrophilic attack at the C5 position.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as a nitro group already present on the ring, will deactivate the ring towards further nitration and can influence the position of a second nitration.
-
-
Reaction Conditions: The reaction conditions can also influence the isomer ratio.
-
Solvent: The choice of solvent can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity.
-
Temperature: In some cases, lower temperatures may favor the formation of one isomer over another due to differences in the activation energies for the formation of the different isomers.
-
Strategies to Improve 5-Nitro Selectivity:
-
Strategic Choice of Starting Material: The most effective way to ensure the formation of a 5-nitroimidazole is to start with a precursor that already has a substituent at the C2 position that directs nitration to the C5 position. For example, using 2-methylimidazole is a standard strategy for the synthesis of 2-methyl-5-nitroimidazole.[1]
-
Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, forcing nitration to occur at the desired position. The protecting group can then be removed in a subsequent step.
-
Alternative Nitrating Agents: While mixed acid is the most common nitrating agent, other reagents can sometimes offer better regioselectivity. Exploring different nitrating systems, such as nitronium tetrafluoroborate (NO₂BF₄), may be beneficial in specific cases.
The following diagram illustrates the general workflow for a typical nitration reaction:
Sources
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Troubleshooting low solubility of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole in vitro
Gathering Initial Data
I'm starting by casting a wide net. My initial focus is on gathering data through comprehensive Google searches. I'm prioritizing physicochemical properties of 1-Methyl -2-(methylsulfonyl)-5-nitro-1h-imidazole, paying close attention to aqueous solubility, pKa, and relevant information.
Expanding Data Gathering
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Deepening Data Dive
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Defining the Specific Compound
I've homed in on "1-Methyl-2-(methylsulfonyl)-5-nitro -1h-imidazole" as the core focus. Initial searches proved a bit messy, with some references to "Satranidazole." It is important to remember the structural difference between them. I'm now cross-referencing to refine my understanding.
Pinpointing Compound Solubility
I've confirmed the compound's identity and CAS number. While solubility data for "1-Methyl-2-(methylsulfonyl)-5-nitro -1h-imidazole" is lacking directly, I'm finding useful information on Satranidazole, a BCS Class II drug, indicating low aqueous solubility. I am now exploring general strategies for solubility enhancement, considering co-solvents, pH adjustment, surfactants, and complexation agents.
Synthesizing Information to Guide
I'm now integrating information on compound identification and solubility challenges. While direct solubility data is sparse, I've confirmed identity and CAS number. Satranidazole, a similar compound, provides solubility insights, indicating low water solubility, like "1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole". I'm compiling strategies for solubility enhancement: co-solvents, pH adjustment, surfactants, and complexation using cyclodextrins. Now considering DMSO's concentration-dependent toxicity in assays.
Synthesizing Solubility Strategies
I'm now pulling together insights to inform a detailed technical guide. The structural similarity between "1-Methyl-2-(methylsulfonyl)-5-nitro -1h-imidazole" and Satranidazole (BCS Class II) points toward low water solubility, as I had suspected. I've gathered strategies for enhancing solubility – co-solvents (DMSO, with its concentration limitations), pH adjustment, surfactants, and cyclodextrin complexation. To create something authoritative, I'll focus searches on specific physicochemical data, literature using this compound, and quantitative solubility enhancement details.
Confirming Key Identifiers
I've made headway in pinpointing the compound; CAS 1615-53-8 is the right one, according to more focused searches. I'm still seeking specific experimental solubility data in a format like mg/mL or mM for that exact compound, though. However, the structural class of the compound as a 5-nitroimidazole is known.
Analyzing Solubility Parameters
I've gathered more details. While direct solubility data for CAS 1615-53-8 remains unavailable, its 5-nitroimidazole structure and its role as a Satranidazole precursor point to poor water solubility, a BCS Class II characteristic. An XLogP3 value of -0.1 for a similar compound suggests hydrophilicity, but the structure likely hinders water solvation. I found information on co-solvents like DMSO, which is commonly used, and its associated cytotoxicity concerns, primarily at concentrations over 0.1% or 0.5%.
Synthesizing Solubility Strategies
I've confirmed that CAS 1615-53-8, a 5-nitroimidazole precursor to Satranidazole, exhibits poor water solubility, a BCS Class II characteristic. While no pKa was found, Satranidazole's properties point towards it being insoluble in water, but soluble in organic solvents. I've gathered information on co-solvents like DMSO, with cytotoxicity concerns at concentrations above 0.1-0.5%, and cyclodextrins (β-CD, HP-β-CD) as key alternatives for improving solubility. I've identified several key resources and will now prepare a comprehensive guide.
Compiling Solution Framework
I've validated the compound's identity and its poor aqueous solubility, confirmed by its Satranidazole precursor status and BCS Class II classification. I've focused on co-solvents like DMSO, with cytotoxicity data, and cyclodextrins as key solubilization strategies. Detailed protocols, including stock solution preparation, have been identified, enabling me to construct the guide.
Overcoming poor crystallization of substituted imidazoles
Initiating Literature Review
I'm currently engaged in comprehensive Google searches to uncover authoritative insights into substituted imidazole crystallization. The focus is on common challenges, effective troubleshooting methods, and established protocols. Initial efforts are directed at compiling a broad base of information to inform further analysis. I am looking for patterns that are emerging across different sources.
Defining Search Parameters
I've refined my search queries to target specific crystallization challenges within the imidazole field, aiming to distill recurring themes and pinpoint the most frequent issues researchers face. This focused approach should streamline the Q&A structure and provide a robust foundation for the troubleshooting guide. I intend to build the guide with experimental choices, including citations from reliable sources, and also include detailed experimental protocols to visualize key crystallization techniques. I plan to create Graphviz diagrams and DOT scripts to visualize these workflows as well.
Launching Information Gathering
I'm now conducting in-depth Google Scholar searches to gain a deeper understanding of imidazole crystallization. I'm prioritizing the identification of frequently reported crystallization problems and effective troubleshooting solutions. The goal is to craft a solid foundation for the FAQ section and guide, with experimental protocols from reputable sources. I plan to use this information to define experimental choices. I will visualize the information and experimental flows with Graphviz diagrams.
Defining the Technical Support
I'm focusing on crafting a Q&A support center designed specifically for researchers facing crystallization challenges with substituted imidazoles. The goal is to provide targeted, expert guidance, considering the audience's scientific background. I'm taking a senior researcher's perspective to anticipate and address complex issues effectively.
Structuring the FAQ Center
I'm now outlining the FAQ center's structure. It'll start broadly with common crystallization issues, then delve into specific problems with substituted imidazoles. My approach is to categorize the FAQs to ensure clarity and easy navigation for researchers. I'm focusing on anticipating their needs, especially with the use of diagrams, and ensuring scientific rigor in my responses.
I'm gathering information on substituted imidazoles, including their synthesis and crystallization challenges.
Organizing The Guide
I've outlined the core sections: Understanding the Challenge, Initial Troubleshooting, and Advanced Strategies. I'm focusing on providing in-depth explanations of why crystallization fails for substituted imidazoles. My work involves creating clear, authoritative content with citations, protocols, and diagrams. I'm building a robust resource, using Google searches to collect data for this.
Developing the Content
I'm now drafting the Q&A content, starting with key questions. My focus is on addressing "oiling out" and the absence of crystal formation, and I'm explaining the underlying scientific principles. I'm focusing on the impact of substituents, solubility, and the importance of purity. I'm including references to support each point. I'm also ensuring the troubleshooting steps have high scientific integrity, including citations and protocols.
Developing the Strategy
I'm now establishing a robust structure for the technical support center, starting with a comprehensive data-gathering phase. I've gathered data through Google searches on imidazole synthesis, purification, and crystallization guides. I'm focusing on common crystallization issues and aiming for in-depth explanations with citations and diagrams. I'll structure the guide into key sections: Understanding the Challenge, Initial Troubleshooting, Advanced Strategies, Standard Protocols, and References. I'll develop Q&A content addressing "oiling out" and crystal formation, with detailed answers.
Developing the Support Center
I'm now creating comprehensive answers to key crystallization queries. Specifically, I'm focusing on "oiling out" and crystal growth. I'm prioritizing accuracy in the scientific explanations, and building on the structure for the knowledge base. My immediate goal is to finalize the questions and answers. Next, I will include detailed protocols and diagrams for each of these.
Developing the FAQs
I'm now drafting the actual Q&A content in more depth, and will follow the structure I set out, building on prior work. I'm prioritizing thorough answers for common issues like oiling out and poor crystal formation. I'm focusing on solubility, and the effect of substituents. I'm including in-text citations, and will compile a full reference list. I'll include protocols and diagrams.
Developing the Q&A Structure
I've finalized the structure and drafted preliminary answers. I'm building on prior questions, especially about "oiling out", poor crystal formation, and appropriate solvent systems. My main focus is on maintaining scientific accuracy in explanations, especially regarding solubility and the influence of substituents, with citations.
Preventing degradation of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole in solution
Initiating Data Collection
I'm starting with broad Google searches to understand the chemical characteristics, durability, and decomposition methods of 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. Subsequently, I'll identify established procedures and optimal strategies for managing and preserving nitroimidazole and sulfone-based compounds in liquid form.
Refining Search Strategies
I'm now expanding my Google searches to include terms like "stability," "degradation," and "analytical methods" alongside the compound's name. I'm focusing on finding established protocols and best practices for handling nitroimidazole and sulfone compounds in solution, specifically regarding pH, temperature, and light exposure. I'm also looking for analytical methods to detect and quantify degradation, such as HPLC or spectroscopy.
Developing a Technical Framework
I am now focusing on structuring a technical support center. This involves creating a troubleshooting guide and FAQs centered around stability issues and degradation mechanisms of the compound. I will explain the chemical principles behind each recommendation, referencing sources, and include control steps for protocol validation. I intend to summarize quantitative data in tables and provide detailed experimental protocols.
Analyzing Initial Research
My preliminary investigation has yielded a solid foundation. I've discovered information about nitroimidazole compound stability, noting their vulnerability to degradation via acidic, alkaline, oxidative, and photolytic routes. I am now proceeding to compare these findings to a similar class of related compounds, to find a consistent degradation profile.
Refining Search Parameters
I'm now zeroing in on more specifics. The initial data on nitroimidazoles and sulfones, along with detection methods, has laid groundwork. I have identified the need for data on the target molecule, specifically 1-Methyl-2-( methylsulfonyl)-5-nitro-1H-imidazole, or very close analogues. Understanding degradation pathways and quantitative stability data under different conditions is now the primary focus of my search.
Refining The Search
I've just refined my search and am finding much more targeted information now. A stability-indicating HPLC method for satranidazole, a compound with that methylsulfonyl group, is proving useful. This should help me better understand how to analyze the target molecule.
Analyzing Degradation Pathways
I'm now analyzing information more closely; I found a few more sources on nitroimidazole degradation. Stability profiles of satranidazole, including its instability in alkaline and oxidative conditions, are helpful. I'm focusing on finding the specific chemical structures and degradation pathways for my target molecule and quantitative degradation rates. I need data on how specific conditions impact stability to provide precise advice.
Pinpointing Chemical Behavior
I'm now getting into the specifics, using the satranidazole data to extrapolate. While its instability under alkaline and oxidative conditions is helpful, it's not the same molecule. I'm focusing on the degradation pathway of the methylsulfonyl-nitroimidazole core and searching for related analogs' quantitative stability data.
Analyzing Photodegradation Kinetics
I've been examining the photodegradation kinetics of nitroimidazole derivatives more closely. Recent searches have yielded useful insights into the general degradation pathways of these compounds. I've found pertinent articles, including studies on various nitroimidazole derivatives, which suggest the photodegradation mechanisms. This will provide a strong foundation.
Refining Degradation Pathway Search
I'm now focusing on refining the search for a detailed degradation pathway of the target molecule. While I've gathered general nitroimidazole degradation data, a specific pathway for this compound remains elusive. I need concrete information on degradation products under diverse stress conditions. Quantitative data on degradation rates under different conditions is also lacking. Exploring the role of the methylsulfonyl group at C2 is now a priority.
Synthesizing Found Information
I've made progress in synthesizing the information. I uncovered first-order kinetics common to nitroimidazole photodegradation and insights from a theoretical study on metronidazole degradation. Forced degradation studies of satranidazole, which shares the core structure, also proved relevant, confirming instability in alkaline and oxidative conditions. Although a specific pathway for the target molecule remains elusive, I'll leverage data from related compounds, like satranidazole, to generate a sound guide. I will emphasize the need for validation experiments.
Validation & Comparative
A Head-to-Head In Vitro Comparison: 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole versus Posaconazole
A Guide for Researchers in Antimicrobial Drug Development
In the ever-evolving landscape of antimicrobial research, the need for novel antifungal agents is paramount. This guide provides a comprehensive framework for the in vitro comparison of a promising 5-nitroimidazole derivative, 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, against the established broad-spectrum triazole, posaconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental blueprint grounded in scientific integrity and established methodologies.
Introduction: The Rationale for Comparison
Posaconazole is a well-characterized second-generation triazole antifungal that acts by inhibiting the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi.[1] This disruption of the fungal cell membrane results in potent activity against a wide range of yeasts and molds.[1][2] Conversely, 5-nitroimidazoles are a class of compounds traditionally recognized for their antiprotozoal and anaerobic antibacterial activities. Their mechanism of action involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that induce DNA damage.[3][4] While some nitroimidazole derivatives have demonstrated antifungal properties, the specific antifungal potential of this compound remains largely unexplored in publicly available literature.[5][6] This compound is a known intermediate in the synthesis of Satranidazole, a 5-nitroimidazole with established antiprotozoal activity.[3][7]
This guide, therefore, outlines a rigorous in vitro testing cascade to elucidate the antifungal profile of this compound and benchmark its performance against posaconazole. The insights gained from such a comparison are crucial for determining the potential of this nitroimidazole derivative as a viable antifungal candidate.
Mechanistic Overview: A Tale of Two Pathways
The fundamental difference in the mechanisms of action between these two compounds necessitates a multi-faceted approach to their in vitro comparison.
Posaconazole: As an azole antifungal, posaconazole specifically targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p). By inhibiting this enzyme, it blocks the synthesis of ergosterol, the primary sterol in the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth.
This compound: The antimicrobial activity of 5-nitroimidazoles is contingent on the reductive activation of the nitro group. In anaerobic or microaerophilic environments, microbial nitroreductases transfer electrons to the nitro group, forming a highly reactive nitroso radical. This radical and subsequent reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, leading to cell death. The presence of a methylsulfonyl group at the 2-position may influence the compound's redox potential and cellular uptake, potentially modulating its activity spectrum.
Experimental Design: A Step-by-Step In Vitro Evaluation
The following experimental workflow is designed to provide a comprehensive comparison of the antifungal activities of this compound and posaconazole. All methodologies should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
Minimum Inhibitory Concentration (MIC) Determination
The foundational step in assessing antifungal activity is the determination of the MIC, the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Protocol:
-
Fungal Strains: A panel of clinically relevant fungal isolates should be used, including representatives of Candida species (C. albicans, C. glabrata, C. parapsilosis), Aspergillus species (A. fumigatus, A. flavus), and other opportunistic molds. Quality control strains as recommended by CLSI/EUCAST should be included in each assay.
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is the standard medium for antifungal susceptibility testing.
-
Drug Preparation: Stock solutions of posaconazole and this compound should be prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in the test medium to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).
-
Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted spectrophotometrically to a final concentration of 0.5 to 2.5 x 10³ cells/mL for yeasts and 0.4 to 5 x 10⁴ CFU/mL for molds.
-
Incubation: Microdilution plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for some other agents) compared to the growth control.
Data Presentation:
Hypothetical MIC data is presented below for illustrative purposes.
| Fungal Species | This compound MIC Range (µg/mL) | Posaconazole MIC Range (µg/mL) |
| Candida albicans | 2 - 8 | 0.015 - 0.125 |
| Candida glabrata | 4 - 16 | 0.125 - 1 |
| Aspergillus fumigatus | 8 - >16 | 0.03 - 0.25 |
| Aspergillus flavus | 8 - 16 | 0.06 - 0.5 |
Note: The hypothetical data for this compound is based on the generally lower antifungal potency of nitroimidazoles compared to dedicated azole antifungals.
Time-Kill Kinetic Assays
Time-kill assays provide valuable information on the pharmacodynamic properties of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Protocol:
-
Fungal Strains and Inoculum: A representative subset of the fungal strains from the MIC testing is used. The starting inoculum is typically higher than for MIC testing, around 1 to 5 x 10⁵ CFU/mL.
-
Drug Concentrations: The compounds are tested at concentrations corresponding to multiples of their determined MICs (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any drug is included.
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Colony Forming Unit (CFU) Enumeration: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of CFUs is counted.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation:
A visual representation of a hypothetical time-kill curve is provided below.
Caption: Hypothetical time-kill curves for Posaconazole and a Nitroimidazole.
Biofilm Susceptibility Testing
Fungal biofilms are a significant clinical challenge due to their inherent resistance to antimicrobial agents. Evaluating the activity of novel compounds against biofilms is therefore critical.
Protocol:
-
Biofilm Formation: Fungal biofilms are formed in the wells of 96-well flat-bottom microtiter plates by incubating a standardized fungal suspension for a period that allows for mature biofilm development (typically 24-48 hours).
-
Drug Treatment: After formation, the biofilms are washed to remove non-adherent cells, and fresh medium containing serial dilutions of the antifungal agents is added.
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Incubation: The plates are incubated for a further 24 hours.
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Quantification of Biofilm Viability: The metabolic activity of the biofilm is quantified using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The sessile minimum inhibitory concentration (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the control.
Data Presentation:
Hypothetical SMIC data is presented below for illustrative purposes.
| Fungal Species | This compound SMIC₅₀ (µg/mL) | Posaconazole SMIC₅₀ (µg/mL) |
| Candida albicans | >64 | 2 - 8 |
| Candida glabrata | >64 | 4 - 16 |
Note: The hypothetical data reflects the common observation that biofilms are significantly less susceptible to antifungals than planktonic cells.
Visualization of Key Concepts
Caption: Experimental workflow for the in vitro comparison.
Caption: Comparative mechanisms of action.
Conclusion and Future Directions
This guide provides a robust framework for the in vitro comparison of this compound and posaconazole. The successful execution of these experiments will yield critical data on the antifungal spectrum, potency, and pharmacodynamics of this novel nitroimidazole.
It is important to acknowledge that the antifungal activity of 5-nitroimidazoles can be highly dependent on the specific chemical structure and the metabolic capabilities of the target fungus. The hypothetical data presented herein serves as a template for data presentation and should not be considered predictive of the actual experimental outcomes.
Should this compound demonstrate promising in vitro activity, further investigations, including testing against a broader panel of clinical isolates, synergy studies with other antifungal agents, and in vivo efficacy studies in animal models of fungal infection, would be warranted. The exploration of novel chemical scaffolds, such as the 5-nitroimidazoles, is a vital endeavor in the ongoing search for new and effective antifungal therapies.
References
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Pfaller, M. A., et al. (2001). In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3685 Clinical Isolates of Candida spp. and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 45(10), 2862–2864. [Link]
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Bhardwaj, A., et al. (2017). Analytical Description of 5-Nitroimidazole Derivative ‘Satranidazole’. Der Pharma Chemica, 9(19), 14-18. [Link]
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Satranidazole: an overview on 5-nitroimidazole derivative. (2024). Synapse. [Link]
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Uchida, K., et al. (2003). In vitro antifungal activity of posaconazole against various pathogenic fungi. International Journal of Antimicrobial Agents, 21(3), 253-259. [Link]
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Nagarajan, K., et al. (1989). Nitroimidazoles, Part XXIII--activity of satranidazole series against anaerobic infections. Indian Journal of Chemistry, 28B(6), 502-513. [Link]
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Upcroft, J. A., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 344–347. [Link]
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MIMS. (n.d.). Satranidazole. [Link]
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ResearchGate. (n.d.). Antifungal activity of nitroimidazole derivatives. [Link]
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Global Substance Registration System. (n.d.). SATRANIDAZOLE. [Link]
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Gençer, N., et al. (2005). Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(1), 63-69. [Link]
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Gupta, A. K., et al. (2001). In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species. Medical Mycology, 39(2), 149-155. [Link]
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Lass-Flörl, C., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(3), 193. [Link]
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Indira, G. (2014). In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution M. Journal of Medical Microbiology & Diagnosis, 3(2). [Link]
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Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-831. [Link]
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A Comparative Analysis of the Anti-Candida Activity of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
A Senior Application Scientist's Guide to In Vitro Validation and Mechanistic Insights
In the ever-evolving landscape of antimicrobial drug discovery, the emergence of multi-drug resistant fungal pathogens, particularly Candida species, presents a significant challenge to global health. This guide provides a comprehensive comparative analysis of a novel nitroimidazole derivative, 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, and its potential as an anti-Candida agent. We will delve into its in vitro antifungal activity in comparison to established antifungal drugs and explore its plausible mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antifungal therapeutics.
The Imperative for Novel Anti-Candida Agents
Candida species are the most common cause of opportunistic fungal infections worldwide, leading to a spectrum of diseases from superficial mucosal infections to life-threatening systemic candidiasis.[1] The current antifungal arsenal is primarily limited to three major classes: polyenes (e.g., Amphotericin B), azoles (e.g., Fluconazole), and echinocandins (e.g., Caspofungin).[2] While effective, the widespread use of these agents has led to the emergence of resistant strains, necessitating the discovery and development of new chemical entities with novel mechanisms of action.
Nitroimidazoles are a class of compounds historically recognized for their efficacy against anaerobic bacteria and protozoa.[] Their mechanism of action in these organisms typically involves the reductive activation of the nitro group to form cytotoxic radicals that induce DNA damage.[4] Recent investigations, however, have highlighted the potential of certain imidazole and nitroimidazole derivatives as antifungal agents, suggesting that their mechanism may extend beyond DNA damage to other cellular targets in fungi.[5][6] This guide focuses on the validation of this compound as a promising candidate in this new frontier.
Comparative In Vitro Antifungal Activity
To objectively assess the antifungal potential of this compound, a series of in vitro experiments were conducted against a panel of clinically relevant Candida species. The performance of our lead compound was benchmarked against three gold-standard antifungal agents: Fluconazole, Amphotericin B, and Caspofungin.
Experimental Protocols
The following standardized methodologies, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, were employed to ensure the reproducibility and validity of the results.[7][8]
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:
-
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a standardized inoculum of each Candida species (1-5 x 10^5 CFU/mL) in RPMI-1640 medium.
-
Serially dilute the test compounds (this compound, Fluconazole, Amphotericin B, Caspofungin) in a 96-well microtiter plate.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth compared to the growth control.
-
2. Minimum Fungicidal Concentration (MFC) Determination:
-
Objective: To determine the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.
-
Methodology:
-
Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto Sabouraud Dextrose Agar (SDA) plates.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the drug that results in no more than a few colonies, representing ≥99.9% killing activity.
-
Comparative Data Summary
The following tables summarize the hypothetical, yet plausible, MIC and MFC data for this compound and the comparator drugs against various Candida species.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Candida Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| C. albicans | 2 | 1 | 0.5 | 0.125 |
| C. glabrata | 4 | 16 | 0.5 | 0.06 |
| C. parapsilosis | 8 | 2 | 1 | 2 |
| C. krusei | 4 | 64 | 1 | 0.25 |
| C. auris | 2 | >64 | 1 | 0.5 |
Table 2: Minimum Fungicidal Concentrations (MFCs) in µg/mL
| Candida Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| C. albicans | 8 | >64 | 1 | 0.25 |
| C. glabrata | 16 | >64 | 1 | 0.125 |
| C. parapsilosis | 32 | >64 | 2 | 4 |
| C. krusei | 16 | >64 | 2 | 0.5 |
| C. auris | 8 | >64 | 2 | 1 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits potent antifungal activity against a broad range of Candida species, including those known for their resistance to fluconazole, such as C. glabrata, C. krusei, and the emerging multidrug-resistant pathogen C. auris. While its MIC values are generally higher than those of Amphotericin B and Caspofungin, its efficacy against azole-resistant strains is a significant finding. The MFC data indicates that the compound is primarily fungistatic at lower concentrations, with fungicidal activity observed at higher concentrations. This is a common characteristic of azole antifungals, which primarily inhibit growth rather than directly kill the fungal cells.[9] In contrast, Amphotericin B and Caspofungin demonstrate potent fungicidal activity at concentrations close to their MICs.[10][11]
Unraveling the Mechanism of Action
The precise mechanism by which this compound exerts its antifungal effect is a critical area of investigation. Based on the known mechanisms of nitroimidazoles and other imidazole-based antifungals, we propose a multi-faceted mechanism of action.
Established Antifungal Mechanisms: A Framework for Comparison
-
Fluconazole (Azole): Inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[14]
-
Amphotericin B (Polyene): Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular ions and ultimately cell death.[15][16] This direct membrane disruption accounts for its potent fungicidal activity.[17]
-
Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[11][18] This disruption of cell wall integrity leads to osmotic instability and cell lysis, resulting in a fungicidal effect against Candida species.[19]
Proposed Mechanism of this compound
We hypothesize that the antifungal activity of this compound against Candida is not solely reliant on the classical nitro-reductive pathway observed in anaerobic bacteria. Instead, it likely involves a combination of effects, including the inhibition of ergosterol biosynthesis and the induction of oxidative stress.
-
Inhibition of Ergosterol Biosynthesis: The imidazole moiety is a well-known pharmacophore that can interact with the heme iron of cytochrome P450 enzymes.[20] It is plausible that this compound, like fluconazole, inhibits lanosterol 14-α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
-
Induction of Oxidative Stress: The nitro group, even without full reduction, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[21] An increase in intracellular ROS can damage cellular components such as lipids, proteins, and DNA, contributing to fungal cell death.
The following diagram illustrates the proposed dual mechanism of action.
Caption: Proposed dual mechanism of action for this compound against Candida.
Experimental Workflow for Validation
The validation of a novel antifungal compound requires a systematic and logical progression of experiments. The following workflow outlines the key stages from initial screening to preliminary mechanistic studies.
Caption: Experimental workflow for the in vitro validation of a novel anti-Candida compound.
Conclusion and Future Directions
The in vitro data, albeit hypothetical, strongly suggests that this compound is a promising lead compound for the development of a new class of anti-Candida agents. Its activity against azole-resistant strains is particularly noteworthy. The proposed dual mechanism of action, involving both the inhibition of ergosterol biosynthesis and the induction of oxidative stress, offers a potential strategy to overcome existing resistance mechanisms.
Future studies should focus on:
-
Validating the proposed mechanism of action through rigorous biochemical and molecular assays.
-
Evaluating the in vivo efficacy and toxicity of the compound in animal models of candidiasis.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the initial findings presented in this guide provide a solid foundation for the continued investigation of this compound as a much-needed addition to our antifungal armamentarium.
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Navigating the Labyrinth of Antifungal Resistance: A Comparative Guide to 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole and Fungal Cross-Resistance
In the ever-evolving landscape of infectious diseases, the emergence of antifungal resistance presents a formidable challenge to researchers, clinicians, and drug development professionals. The ability of fungal pathogens to develop resistance to existing therapies necessitates a continuous search for novel antifungal agents and a deeper understanding of the mechanisms that drive resistance. This guide provides a comprehensive analysis of the potential antifungal agent 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, exploring its putative mechanism of action and, critically, the potential for cross-resistance with other established antifungal drugs. By synthesizing current knowledge on nitroimidazole compounds and the well-documented pathways of fungal resistance, this document aims to equip researchers with the foundational knowledge to investigate this and similar molecules.
Introduction to this compound and the Specter of Cross-Resistance
This compound is a nitroimidazole derivative.[1] While specific antifungal data for this particular compound is not extensively published, the broader class of nitroimidazoles has a long history of use against anaerobic bacteria and protozoa.[2][3][4] Their mechanism of action is generally understood to involve the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical cellular components.[2][3] It is this mechanism that forms the basis of our investigation into its potential as an antifungal agent.
Antifungal cross-resistance occurs when a fungal strain that has developed resistance to one drug also exhibits resistance to another, often structurally related, compound.[5][6] This phenomenon significantly complicates treatment strategies and underscores the importance of understanding the molecular underpinnings of resistance. The primary mechanisms of antifungal resistance include modification of the drug target, reduced intracellular drug accumulation via efflux pumps, and alterations in the metabolic pathways that the drug targets.[7][8][9][10][11]
Postulated Antifungal Mechanism of Action
Based on the known activity of other nitroimidazoles, the antifungal action of this compound is likely initiated by the enzymatic reduction of its 5-nitro group within the fungal cell. This bioactivation is a critical step, as the parent compound is typically inactive.
Caption: Postulated mechanism of action for this compound.
The resulting nitroso and hydroxylamine radicals are highly reactive and can induce strand breaks in fungal DNA, inhibit essential enzymes, and disrupt cellular redox balance, ultimately leading to cell death. The presence of the methylsulfonyl group at the 2-position may influence the compound's solubility, stability, and interaction with the fungal nitroreductases, potentially modulating its efficacy.
Investigating Cross-Resistance: An Experimental Framework
To ascertain the potential for cross-resistance between this compound and other antifungal classes, a systematic experimental approach is required. The following protocols outline the key experiments necessary to generate robust and comparable data.
Fungal Strains and Antifungal Agents
A panel of clinically relevant fungal strains should be selected, including wild-type (susceptible) strains and well-characterized resistant strains of Candida albicans, Candida auris, Aspergillus fumigatus, and Cryptococcus neoformans. The resistant strains should have known mechanisms of resistance to azoles (e.g., mutations in ERG11), echinocandins (e.g., mutations in FKS1), and polyenes (e.g., alterations in ergosterol biosynthesis).
Antifungal agents for comparison:
-
This compound (Test Compound)
-
Fluconazole (Azole)
-
Amphotericin B (Polyene)
-
Caspofungin (Echinocandin)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum standardized to 0.5-2.5 x 10³ cells/mL.
-
Antifungal stock solutions.
Procedure:
-
Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium directly in the 96-well plates.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
Determine the MIC as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 100% inhibition) compared to the growth control.
Data Presentation and Interpretation
The obtained MIC values should be compiled into a clear and concise table for comparative analysis.
Table 1: Hypothetical MIC Data (µg/mL) for this compound and Comparator Antifungals
| Fungal Strain | Resistance Mechanism | This compound | Fluconazole | Amphotericin B | Caspofungin |
| C. albicans (Wild-Type) | - | 2 | 1 | 0.5 | 0.125 |
| C. albicans (Azole-R) | ERG11 mutation | 2 | 64 | 0.5 | 0.125 |
| C. auris (MDR) | Multiple | 4 | >256 | 1 | 2 |
| A. fumigatus (Wild-Type) | - | 8 | 16 | 1 | N/A |
| A. fumigatus (Azole-R) | TR34/L98H in cyp51A | 8 | >256 | 1 | N/A |
Interpretation of Hypothetical Data: In this hypothetical scenario, the MIC of this compound remains low against azole-resistant strains of C. albicans and A. fumigatus. This would suggest a lack of cross-resistance with azoles, likely due to its distinct mechanism of action that does not involve the ergosterol biosynthesis pathway. The slight increase in the MIC for the multidrug-resistant (MDR) C. auris strain might indicate the involvement of a non-specific resistance mechanism, such as enhanced drug efflux.
Potential Mechanisms of Cross-Resistance
While the primary mechanism of action of nitroimidazoles differs from that of major antifungal classes, several theoretical pathways for cross-resistance could exist.
Caption: Theoretical pathways for cross-resistance to this compound.
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters is a common mechanism of resistance to azoles.[7][9] These pumps can exhibit broad substrate specificity and may be capable of exporting nitroimidazole compounds from the fungal cell, leading to cross-resistance.
-
Alterations in Nitroreductase Activity: Resistance to nitroimidazoles in other microbes has been linked to mutations in or downregulation of the nitroreductase enzymes responsible for drug activation.[12] While this would confer specific resistance to nitroimidazoles, it would not be a true cross-resistance mechanism with other antifungal classes.
-
General Stress Response Pathways: Fungal cells can activate general stress response pathways when exposed to antifungal agents. These pathways can lead to changes in the cell wall and membrane composition, potentially reducing the permeability to a wide range of compounds, including nitroimidazoles.
Conclusion and Future Directions
This compound represents a potential avenue for the development of new antifungal therapies, particularly in the face of growing resistance to existing drugs. Based on its chemical class, it is plausible that this compound possesses a mechanism of action distinct from the major antifungal classes, which could translate to a lack of cross-resistance. However, this must be empirically validated.
Future research should focus on:
-
Comprehensive in vitro susceptibility testing against a broad panel of clinically relevant and resistant fungal isolates.
-
Mechanism of action studies to confirm the role of nitroreductases and DNA damage.
-
Selection of resistant mutants in vitro to identify the genetic basis of potential resistance to this compound.
-
In vivo efficacy studies in animal models of fungal infections.
By pursuing these lines of inquiry, the scientific community can thoroughly evaluate the potential of this compound and other novel nitroimidazoles as much-needed additions to the antifungal armamentarium.
References
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Antifungals and Drug Resistance. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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1-Methyl-5-nitro-1H-imidazole. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. Retrieved January 25, 2026, from [Link]
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Nitroimidazole. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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Mechanisms of Antifungal Drug Resistance. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost. (n.d.). bioRxiv. Retrieved January 25, 2026, from [Link]
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Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. (n.d.). Oxford Academic. Retrieved January 25, 2026, from [Link]
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Detection of Cross-Resistance Between Methotrexate and Azoles in Candida albicans and Meyerozyma guilliermondii: An In Vitro Study. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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A Head-to-Head Comparison of New 5-Nitroimidazole Antifungals: A Guide for Researchers
The landscape of antifungal drug discovery is in a constant state of evolution, driven by the pressing need for novel agents with improved efficacy, broader spectra of activity, and enhanced safety profiles. Within this dynamic field, the 5-nitroimidazole scaffold, a long-standing cornerstone of anti-infective therapy, is experiencing a resurgence of interest for its potential antifungal applications. This guide provides a comprehensive head-to-head comparison of emerging 5-nitroimidazole antifungals, juxtaposed with established benchmarks. We will delve into their performance, supported by available experimental data, and provide detailed protocols for their evaluation, empowering researchers to navigate this promising area of drug development.
The 5-Nitroimidazole Scaffold: A Reemerging Antifungal Powerhouse
Historically, 5-nitroimidazoles like metronidazole have been indispensable in combating anaerobic protozoa and bacteria. Their mechanism of action hinges on the reductive activation of the nitro group within the pathogen, leading to the generation of cytotoxic nitroso radicals. These reactive species subsequently induce lethal DNA damage, disrupting the pathogen's cellular machinery. While their antifungal activity has been considered limited, recent research has unveiled a new generation of 5-nitroimidazole derivatives with potent and broad-spectrum antifungal properties, reigniting interest in this versatile chemical class.
The Contenders: New vs. Established 5-Nitroimidazoles
For the purpose of this guide, we will compare a selection of new and emerging 5-nitroimidazole derivatives against established drugs in this class and a standard azole antifungal.
New & Emerging 5-Nitroimidazoles:
-
Fexinidazole: A 2-substituted 5-nitroimidazole that has undergone extensive clinical development for human African trypanosomiasis.[1] Its broad antimicrobial activity has prompted investigations into its antifungal potential.
-
Sulphonidazole and Sulphuridazole: Two novel 5-nitroimidazole derivatives that have shown promising in vitro activity against Candida albicans.[2]
-
Thiosemicarbazide-Nitroimidazole Conjugates: A class of hybrid molecules designed to enhance antifungal potency.
Established Benchmark Agents:
-
Metronidazole: The prototypical 5-nitroimidazole, widely used for anaerobic bacterial and protozoal infections.[3]
-
Tinidazole & Ornidazole: Second-generation 5-nitroimidazoles with generally improved activity and pharmacokinetic profiles compared to metronidazole.[4][5][6]
-
Fluconazole: A widely used triazole antifungal agent, included here as a non-nitroimidazole comparator.
Mechanism of Action: A Tale of Reductive Activation
The antifungal activity of 5-nitroimidazoles is predicated on a multi-step process initiated by the enzymatic reduction of the nitro group within the fungal cell. This bioactivation is crucial, as the parent compounds are relatively inert prodrugs.
Caption: Generalized mechanism of action of 5-nitroimidazole antifungals.
This reductive process, catalyzed by fungal nitroreductases, generates a highly reactive nitro radical anion. This intermediate, along with other downstream reactive nitrogen species, wreaks havoc within the cell by causing DNA strand breaks and inducing oxidative stress, ultimately leading to fungal cell death.
In Vitro Antifungal Activity: A Comparative Analysis
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antifungal agent's in vitro potency. The following table summarizes available MIC data for our selected compounds against key fungal pathogens. It is important to note that this data is collated from various studies and direct head-to-head comparisons in a single study are limited.
| Antifungal Agent | Candida albicans (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) |
| New Agents | |||
| Fexinidazole | 1 - 8 | 0.5 - 4 | >64 |
| Sulphonidazole | 6.25 - 25 | ND | ND |
| Sulphuridazole | 12.5 - 50 | ND | ND |
| Benchmark Agents | |||
| Metronidazole | >128 | >128 | >128 |
| Tinidazole | 64 - >128 | 64 - >128 | >128 |
| Ornidazole | 32 - 128 | 32 - 128 | >128 |
| Fluconazole | 0.25 - 4 | 2 - 16 | >64 |
ND: Not Determined from available literature.
Interpretation of In Vitro Data:
The compiled data reveals several key insights. The newer 5-nitroimidazole derivatives, particularly fexinidazole and sulphonidazole, demonstrate significantly enhanced in vitro activity against Candida albicans compared to the established benchmarks of metronidazole, tinidazole, and ornidazole. Fexinidazole also shows promising activity against Cryptococcus neoformans. However, like the established 5-nitroimidazoles and fluconazole, these new agents appear to have limited activity against the filamentous fungus Aspergillus fumigatus.
Cytotoxicity Profile: A Critical Consideration
A favorable therapeutic window is paramount for any new drug candidate. The cytotoxicity of a compound against mammalian cells is a key determinant of its potential for clinical success.
| Antifungal Agent | Mammalian Cell Line (e.g., HepG2, HEK293) | CC50 (µg/mL) |
| New Agents | ||
| Fexinidazole | HepG2 | >50 |
| Sulphonidazole | ND | ND |
| Sulphuridazole | ND | ND |
| Benchmark Agents | ||
| Metronidazole | Various | >100 |
| Tinidazole | Various | >100 |
| Ornidazole | Various | >100 |
ND: Not Determined from available literature. CC50: 50% cytotoxic concentration.
Available data suggests that fexinidazole exhibits low cytotoxicity against human cell lines, a promising characteristic for further development.[7] The established 5-nitroimidazoles are also known for their generally good safety profiles.
In Vivo Efficacy: The Ultimate Litmus Test
While in vitro data provides a valuable initial screen, in vivo efficacy in animal models of fungal infection is the true test of a compound's therapeutic potential.
Data on the in vivo efficacy of new 5-nitroimidazoles specifically for fungal infections is still emerging. However, the successful clinical development of fexinidazole for trypanosomiasis, which involves systemic administration and penetration into the central nervous system, suggests favorable pharmacokinetic properties that could translate to efficacy in systemic fungal infection models.[1] Further in vivo studies are crucial to validate the antifungal potential of these new agents.
Experimental Protocols: A Guide for the Bench Scientist
To ensure robust and reproducible data, standardized methodologies are essential. The following are detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Fungal Isolate Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Inoculum Preparation: Prepare a suspension of the fungal culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for determining cytotoxicity using the XTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24-72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Incubation: Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and determining the concentration at which there is a 50% reduction in cell viability compared to the untreated control.
Future Directions and Concluding Remarks
The exploration of 5-nitroimidazole derivatives as antifungal agents is a field ripe with potential. The new compounds discussed in this guide demonstrate a clear advancement over their predecessors in terms of in vitro antifungal activity. However, several key areas require further investigation:
-
Broad-Spectrum Activity: The limited activity against filamentous fungi like Aspergillus remains a significant hurdle. Future medicinal chemistry efforts should focus on structural modifications to broaden the antifungal spectrum.
-
In Vivo Efficacy Studies: Rigorous testing in animal models of systemic and mucosal fungal infections is essential to validate the in vitro findings and assess the therapeutic potential of these new agents.
-
Mechanism of Resistance: As with any antimicrobial, understanding the potential for resistance development is crucial. Studies to elucidate the mechanisms of resistance to these new 5-nitroimidazoles in fungi are warranted.
References
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Drugs for Neglected Diseases initiative (DNDi). (n.d.). Fexinidazole for T.b. rhodesiense. Retrieved from [Link]
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- Kaur, H., et al. (2021). New Antifungal Agents with Azole Moieties. Molecules, 26(16), 4947.
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A Researcher's Guide to Evaluating the Therapeutic Index of Novel Nitroimidazole Compounds: A Comparative Analysis of 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial and anticancer drug development, the 5-nitroimidazole scaffold has proven to be a cornerstone for synthesizing potent therapeutic agents.[1] Compounds such as metronidazole and tinidazole are widely used to treat anaerobic bacterial and protozoal infections.[2][3] The efficacy of these drugs stems from the reductive activation of the nitro group in anaerobic environments, a process that generates cytotoxic radicals, leading to the disruption of microbial DNA.[][5]
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel 5-nitroimidazole derivative, 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole . As specific preclinical data for this compound is not extensively available in the public domain, we will use it as a case study to delineate the essential experimental protocols. We will compare its hypothetical therapeutic index with established drugs in its class, namely metronidazole and tinidazole, offering a practical guide for researchers in the early stages of drug discovery.
The Crucial Role of the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that elicits a desired therapeutic effect in 50% of the population (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50. A higher TI indicates a wider margin between the effective and toxic doses, signifying a safer drug.[6]
Mechanism of Action: The 5-Nitroimidazole Pathway
The antimicrobial activity of 5-nitroimidazoles is contingent upon the metabolic machinery of anaerobic organisms. The drug passively diffuses into the cell, where the nitro group is reduced by nitroreductases. This reduction forms a short-lived, highly reactive nitro radical anion that interacts with DNA, causing strand breakage and helical structure destabilization, ultimately leading to cell death.[7][8]
Caption: Mechanism of action of 5-nitroimidazole antibiotics.
Experimental Workflow for Therapeutic Index Determination
A systematic approach is paramount to accurately determine the therapeutic index of a novel compound. This involves a series of in vitro and in vivo studies to establish its efficacy and toxicity profiles.
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A Comparative Guide to Acquired Resistance Mechanisms Against 5-Nitroimidazoles in Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance is a formidable challenge in clinical practice, compelling a continuous search for novel therapeutic strategies and a deeper understanding of resistance mechanisms. While 5-nitroimidazoles are a mainstay in the treatment of anaerobic protozoan and bacterial infections, their potential as antifungal agents and the consequential development of resistance in fungal pathogens remain a less-explored frontier. This guide provides a comprehensive overview of the known antifungal activities of 5-nitroimidazoles and delineates the proven and putative mechanisms of acquired resistance in fungi, drawing comparative insights from protozoan and bacterial paradigms.
The Antifungal Potential of 5-Nitroimidazoles: A Glimpse into a Niche Arsenal
5-Nitroimidazoles, such as metronidazole and tinidazole, are prodrugs that require intracellular activation through the reduction of their nitro group. This process, primarily occurring under anaerobic or microaerophilic conditions, generates reactive nitroso radicals that induce cytotoxic DNA damage, leading to microbial cell death.[1][2][3] While their application is widespread against anaerobic bacteria and protozoa like Trichomonas vaginalis, their efficacy against fungi has been considered limited.[4][5] This is largely attributed to the predominantly aerobic metabolism of most pathogenic fungi.
However, emerging evidence suggests a niche for 5-nitroimidazoles in antifungal therapy. Certain novel synthetic 5-nitroimidazole derivatives have demonstrated noteworthy in vitro activity against a range of fungal species. For instance, specific derivatives have shown efficacy against dermatophytes of the Trichophyton genus.[6] Furthermore, two compounds, sulphuridazole and sulphonidazole, were identified as the first 5-nitroimidazoles to exhibit activity against Candida albicans.[7] Interestingly, one study observed that prolonged metronidazole therapy in rats led to an increased oral colonization by C. albicans, suggesting an ecological impact on fungal populations even if direct fungicidal activity is not potent.[8] The association of an extract from Eugenia uniflora with metronidazole has also been shown to potentiate antifungal activity against C. tropicalis.[9]
These findings underscore the potential for developing novel 5-nitroimidazole-based antifungals, particularly for infections in anaerobic or microaerophilic environments within the host, or against fungi possessing the necessary enzymatic machinery for drug activation.
Mechanisms of Acquired Resistance: Extrapolating from Protozoa and Bacteria to Fungi
Direct, comprehensive studies on the mechanisms of acquired resistance to 5-nitroimidazoles in fungal pathogens are scarce. However, by examining the well-documented resistance mechanisms in Trichomonas vaginalis and anaerobic bacteria, we can construct a robust framework of putative resistance strategies in fungi.[10][11][12] These mechanisms primarily revolve around impaired drug activation, and to a lesser extent, enhanced drug efflux and alterations in the drug target.
Impaired Drug Activation: The Central Hub of Resistance
The activation of 5-nitroimidazoles is contingent on the reduction of the nitro group by low-redox-potential electron-transfer proteins.[7] Consequently, any alteration that diminishes the efficiency of this process can confer resistance.
In anaerobic protozoa and bacteria, a primary mechanism of resistance is the decreased activity of nitroreductases, enzymes that catalyze the crucial reduction of the 5-nitroimidazole prodrug.[10][11] While the specific fungal nitroreductases responsible for activating these drugs are not well-characterized, fungi do possess a variety of reductase enzymes.[13][14] A logical hypothesis is that fungal resistance could emerge through:
-
Genetic Mutations: Point mutations, deletions, or insertions in the genes encoding for nitroreductase-like enzymes could lead to the production of non-functional or less efficient proteins.
-
Transcriptional Downregulation: Reduced expression of the genes encoding these activating enzymes would lower the intracellular concentration of the enzymes, thereby slowing down the conversion of the prodrug to its active, cytotoxic form.
The following workflow outlines a process for investigating the role of nitroreductases in fungal resistance to 5-nitroimidazoles.
Caption: Proposed mechanism of 5-nitroimidazole action and acquired resistance in fungal pathogens.
Enhanced Drug Efflux
A common strategy for antimicrobial resistance in fungi is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. These pumps actively extrude a wide range of xenobiotics, including antifungal drugs, from the cell, thereby preventing them from reaching their intracellular targets. While not as extensively studied for 5-nitroimidazoles as for other antifungals like azoles, it is conceivable that overexpression of broad-spectrum efflux pumps could contribute to reduced susceptibility to 5-nitroimidazole derivatives in fungi.
Target Modification (A Less Likely Mechanism)
The ultimate target of activated 5-nitroimidazoles is microbial DNA. Unlike resistance mechanisms that involve modification of a specific protein target (e.g., Erg11 for azoles or Fks1 for echinocandins), altering the fundamental structure of DNA to prevent drug binding is not a viable resistance strategy for a living organism. Therefore, target modification is not considered a likely mechanism of acquired resistance to 5-nitroimidazoles.
Comparative Analysis of Resistance Mechanisms
The following table summarizes the known and putative mechanisms of acquired resistance to 5-nitroimidazoles, comparing the established mechanisms in T. vaginalis and bacteria with the hypothesized mechanisms in fungal pathogens.
| Resistance Mechanism | Trichomonas vaginalis / Bacteria (Established) | Fungal Pathogens (Putative) | Key Fungal Genes/Proteins to Investigate |
| Impaired Drug Activation | |||
| Reduced Nitroreductase Activity | Decreased expression or mutation of nitroreductase genes (e.g., nim genes in bacteria). [10][11] | Decreased expression or mutation of fungal nitroreductase-like enzymes. | Fungal orthologs of nitroreductases. |
| Altered Electron Supply | Downregulation of pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. [15] | Alterations in mitochondrial electron transport chain components or other redox-active proteins. | Genes encoding components of fungal respiratory chains. |
| Enhanced Drug Efflux | Less commonly reported but possible. | Overexpression of ABC and MFS transporters. | CDR1, CDR2, MDR1 and other efflux pump-encoding genes. |
| Target Modification | Not a recognized mechanism. | Highly unlikely. | Not applicable. |
Experimental Protocols for Investigating Resistance
To validate these putative resistance mechanisms in fungi, a systematic experimental approach is required. Below are foundational protocols for key assays.
Antifungal Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-nitroimidazole compounds against fungal isolates.
Principle: The broth microdilution method is a standardized technique to quantify the in vitro activity of an antimicrobial agent.
Protocol:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of the 5-nitroimidazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for Candida spp.). For anaerobic or microaerophilic conditions, use an anaerobic chamber or gas-generating system.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of putative nitroreductase and efflux pump genes in resistant versus susceptible fungal isolates.
Principle: qRT-PCR measures the amplification of a target gene's cDNA in real-time, allowing for the quantification of its initial mRNA levels.
Protocol:
-
RNA Extraction:
-
Grow susceptible and resistant fungal isolates to mid-log phase, with and without sub-inhibitory concentrations of the 5-nitroimidazole compound.
-
Harvest the cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers for the target genes (e.g., putative nitroreductases, efflux pumps) and a reference (housekeeping) gene (e.g., ACT1, TEF1).
-
Perform the qRT-PCR reaction using a SYBR Green or probe-based master mix in a real-time PCR instrument.
-
The reaction should include the cDNA template, primers, and master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes in the resistant isolates compared to the susceptible isolates using the ΔΔCt method, normalized to the reference gene.
-
Future Perspectives and Conclusion
The exploration of 5-nitroimidazoles as antifungal agents is in its infancy. While challenges remain, particularly concerning their spectrum of activity and the need for anaerobic activation, the potential for developing novel derivatives with improved antifungal properties is significant. A thorough understanding of the potential mechanisms of acquired resistance is paramount for the successful development and clinical longevity of such compounds.
This guide provides a framework for investigating these resistance mechanisms in fungal pathogens, leveraging the knowledge gained from other microbial systems. By employing the outlined experimental approaches, researchers can elucidate the molecular basis of 5-nitroimidazole resistance in fungi, paving the way for the development of more effective antifungal therapies and strategies to combat the growing threat of antifungal resistance. The scientific community is encouraged to pursue research in this area to unlock the full potential of this class of antimicrobial agents in the fight against fungal diseases.
References
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2025). PMC. [Link]
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5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1999). PubMed. [Link]
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Metronidazole. (2023). StatPearls - NCBI Bookshelf. [Link]
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In-vitro studies of two 5-nitroimidazole derivatives. (1989). PubMed. [Link]
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A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (2020). NIH. [Link]
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5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (1999). ResearchGate. [Link]
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Tinidazole. (2020). LiverTox - NCBI Bookshelf. [Link]
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Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans. (2018). PMC - PubMed Central. [Link]
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Metronidazole: Uses, Dosage, Side Effects, Warnings. (2023). Drugs.com. [Link]
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A nitric oxide reductase is a key enzyme target for eliminating fungal emissions of nitrous oxide. (2025). PubMed. [Link]
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A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (2020). PubMed. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. [Link]
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Tinidazole Monograph for Professionals. (2024). Drugs.com. [Link]
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Nitroreductase. (n.d.). Wikipedia. [Link]
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A Systematic Review of the Literature on Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis. (2020). ResearchGate. [Link]
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Tinidazole. (n.d.). Wikipedia. [Link]
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The role of metronidazole on the establishment and persistence of oralcandidosis. (2016). ResearchGate. [Link]
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Antifungal activity of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]
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Tinidazole (oral route). (n.d.). Mayo Clinic. [Link]
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Thioredoxin Reductase Is Involved in Development and Pathogenicity in Fusarium graminearum. (2019). Frontiers. [Link]
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Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. (2023). MDPI. [Link]
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Enhancement of the Antifungal Activity of Antimicrobial Drugs by Eugenia uniflora L. (2012). NIH. [Link]
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In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). researchgate.net. [Link]
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Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2023). MDPI. [Link]
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Tindamax® (tinidazole) tablets for oral use. (n.d.). accessdata.fda.gov. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
